Ophthalmic acid

Comparative Pharmacology Structure-Activity Relationship Invertebrate Model Systems

Glutathione (GSH) biomarker studies are compromised by rapid autoxidation of the thiol group, requiring immediate derivatization and causing poor assay reproducibility. Ophthalmic acid solves this: the cysteine residue is replaced by L-2-aminobutyrate, eliminating the redox-active -SH group while preserving the γ-glutamyl peptide scaffold. This confers chemical inertness and long-term stability in biological matrices. • Stable biomarker for hepatic GSH depletion: serum ophthalmate levels rise inversely with hepatic GSH in acetaminophen-induced hepatotoxicity models, validated for LC-MS/MS assay development. • Competitive inhibitor of canalicular GSH transport: trans-stimulates high-affinity GSH efflux in hepatocyte membrane vesicle studies, a functional property absent in norophthalmic acid or GSH itself. • Supplied as neat solid, ≥96% HPLC purity, store at -20°C; batch-specific COA available.

Molecular Formula C11H19N3O6
Molecular Weight 289.29 g/mol
CAS No. 495-27-2
Cat. No. B1677449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphthalmic acid
CAS495-27-2
Synonymsgamma-Glu-alpha-aminobutyryl-Gly
ophthalmic acid
Molecular FormulaC11H19N3O6
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
InChIKeyJCMUOFQHZLPHQP-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ophthalmic Acid Procurement and Specifications


Ophthalmic acid (OPH; CAS 495-27-2), also known as ophthalmate or L-γ-glutamyl-L-α-aminobutyrylglycine, is a tripeptide analog of glutathione (GSH) wherein the central cysteine residue is substituted by the non-proteinogenic amino acid L-2-aminobutyrate [1]. This substitution eliminates the nucleophilic thiol (-SH) group essential for GSH's redox functions, conferring fundamentally distinct biochemical properties [2]. Commercially, the compound is supplied as a neat solid with a purity specification of ≥96% (HPLC) and requires storage at −20°C to maintain stability . Its molecular formula is C₁₁H₁₉N₃O₆ (MW: 289.29 g/mol) [1].

Non-thiol glutathione analog for oxidative stress pathway studies
High-purity specification supports analytical reproducibility
Requires low-temperature storage to maintain stability

Ophthalmic Acid vs. Glutathione and Analogs


Substituting ophthalmic acid with its closest analog, glutathione (GSH), or with norophthalmic acid, fundamentally alters experimental outcomes due to distinct biochemical and chemical properties. GSH possesses a redox-active thiol group essential for antioxidant defense, enzyme cofactor activity, and xenobiotic conjugation, whereas ophthalmic acid lacks this moiety entirely, rendering it non-reducible and chemically inert in thiol-dependent reactions [1]. Norophthalmic acid, while also lacking a thiol, differs by a single methyl group in its central amino acid (alanine vs. 2-aminobutyrate), which substantially reduces its biological potency in functional assays [2]. Furthermore, ophthalmic acid exhibits markedly greater chemical stability than GSH, which is prone to rapid autoxidation and requires immediate stabilization upon sampling, a critical distinction for analytical method development [3]. Therefore, procurement of the specific analog is essential to ensure the intended biological readout and analytical reproducibility.

Redox Activity Mismatch

GSH has an essential thiol group for redox functions; OPH lacks this, making them not directly interchangeable.

Analog Potency Shift

Norophthalmic acid differs by one methyl group, which may considerably reduce biological activity in functional assays.

Stability Profile Difference

GSH autoxidizes rapidly and requires immediate stabilization; OPH may offer greater chemical stability, affecting analytical protocols.

Ophthalmic Acid Functional Differentiation


Hydra Feeding Response Potency

In a classical functional bioassay using the cnidarian Hydra littoralis, ophthalmic acid exhibited significantly greater biological activity than both glutathione and its direct analog, norophthalmic acid. The assay measures the concentration required to elicit a characteristic feeding response (tentacle writhing and retraction) [1].

Hydra Feeding Potency
Head-to-head
Active at 10⁻⁵ M; 100-fold lower threshold vs norophthalmic acid (10⁻³ M). GSH active at 10⁻⁵ M but lower level.
Supports structure-activity relationship context
Hydra littoralis model; reported classification scale
Comparative Pharmacology Structure-Activity Relationship Invertebrate Model Systems

Serum Biomarker of Hepatic GSH Depletion

Ophthalmic acid serves as a sensitive biomarker for hepatic glutathione (GSH) depletion, a condition not directly measurable using GSH itself due to its instability and rapid turnover. In a metabolomics study of acetaminophen-induced hepatotoxicity in mice, serum ophthalmate (OPH) levels exhibited a clear inverse correlation with hepatic GSH levels [1].

Serum GSH Depletion Biomarker
Reported
Inverse correlation with hepatic GSH; identified among 1,859 metabolites
Supports oxidative stress biomarker context
Mouse hepatotoxicity model; CE-TOF-MS platform
Metabolomics Oxidative Stress Biomarkers Hepatotoxicity

Chemical Stability Advantage over Glutathione

A critical differentiator for analytical method development is the superior chemical stability of ophthalmic acid compared to glutathione. The thiol moiety of GSH is prone to rapid autoxidation and requires immediate derivatization or acid stabilization upon collection. In contrast, ophthalmic acid's lack of a thiol group confers inherent stability, simplifying sample handling and improving analytical reproducibility [1].

Chemical Stability vs. GSH
Class-level
No thiol autoxidation; simplifies sample handling
Supports analytical method context
Data to verify; exact degradation rates not quantified
Analytical Chemistry Sample Stability Bioanalysis

Inhibition of Hepatic GSH Canalicular Transport

Ophthalmic acid functionally interacts with the high-affinity glutathione transport system on the canalicular membrane of hepatocytes, a mechanism distinct from its redox-inactive structure. In isolated rat liver canalicular membrane vesicles, ophthalmic acid acted as a competitive inhibitor of [³H]GSH uptake [1].

Canalicular GSH Transport
Head-to-head
Competitive inhibitor at 1 mM; kinetics similar to S-butylglutathione
Supports hepatobiliary transport study context
Rat canalicular membrane vesicle model
Membrane Transport Hepatobiliary Clearance Pharmacokinetics

Commercial Purity Specification

For procurement purposes, the commercial specification of ophthalmic acid is a key differentiator from less rigorously characterized alternatives. Reputable vendors supply ophthalmic acid with a documented purity of ≥96% as determined by HPLC, ensuring batch-to-batch consistency for research and analytical applications .

Commercial Purity Spec
Data to verify
Reported ≥96% HPLC purity
Supports procurement specification review
Source review needed; vendor specification only
Quality Control Procurement Specifications Analytical Standards

Ophthalmic Acid Application Scenarios


Oxidative Stress and Hepatotoxicity Biomarker

Ophthalmic acid is the preferred analytical target for studies investigating hepatic glutathione depletion and oxidative stress. As demonstrated in acetaminophen-induced hepatotoxicity models, serum ophthalmate levels increase inversely with hepatic GSH, providing a stable and sensitive biomarker that circumvents the instability of direct GSH measurement [1]. Procurement of high-purity ophthalmic acid (≥96% HPLC) is essential for developing and validating LC-MS/MS-based biomarker assays in preclinical and clinical metabolomics studies .

Hepatobiliary Transport and Drug-Drug Interaction

Research focused on the mechanisms of glutathione efflux from hepatocytes and its modulation by xenobiotics should utilize ophthalmic acid. Evidence from canalicular membrane vesicle studies shows that ophthalmic acid competitively inhibits and trans-stimulates the high-affinity GSH transport system, a functional property not shared by other glutathione analogs [1]. This makes ophthalmic acid a critical reagent for in vitro hepatobiliary clearance assays and for investigating the role of GSH transport in drug-induced liver injury.

Comparative Structure-Activity Relationship Studies

For investigators exploring the functional consequences of thiol group removal in the glutathione scaffold, ophthalmic acid and norophthalmic acid serve as essential comparators. Direct evidence from the Hydra feeding response assay demonstrates that ophthalmic acid (10⁻⁵ M) is substantially more active than norophthalmic acid (inactive at 10⁻⁵ M), underscoring the critical role of the central amino acid side chain in biological recognition [1]. Procurement of both analogs is necessary to establish robust SAR models for γ-glutamyl peptide function.

Analytical Method Development and Validation

Laboratories developing quantitative bioanalytical methods for glutathione pathway metabolites should prioritize ophthalmic acid as a model analyte. Its enhanced chemical stability compared to GSH simplifies method development, reduces the need for immediate derivatization, and improves assay reproducibility, as established during HPLC-MS/MS method development for rodent plasma and hepatocyte culture medium [1]. Commercial availability with a defined purity specification (≥96% HPLC) further supports its use as a calibration standard and quality control material .

Application
Selection Property
Validation Focus
Hepatic glutathione depletion research
Stable biomarker for indirect GSH assessment
Correlation with hepatic GSH levels
Hepatobiliary GSH transport studies
Competitive inhibition of glutathione canalicular transport
In vitro transport kinetics and trans-stimulation
γ-glutamyl peptide SAR research
Thiol-removed scaffold with L-2-aminobutyrate
Biological activity comparison with analogs
Bioanalytical method for glutathione pathway metabolites
Chemical stability distinct from GSH
Method robustness and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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